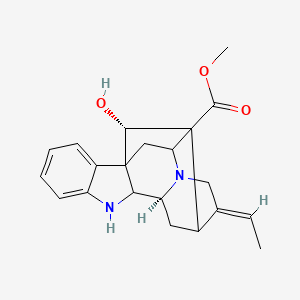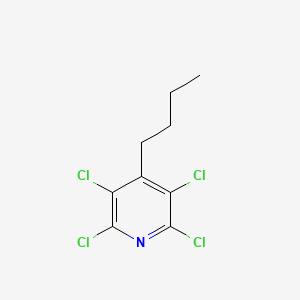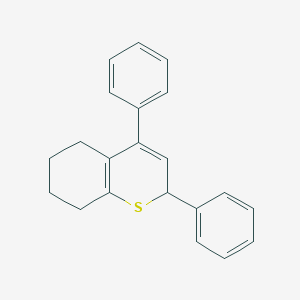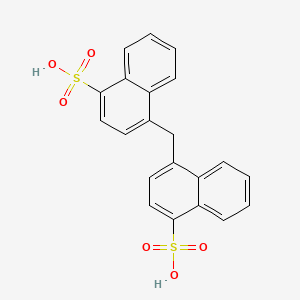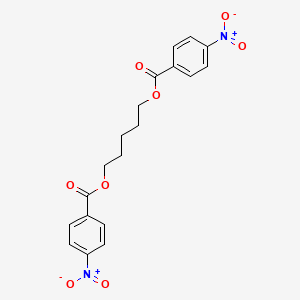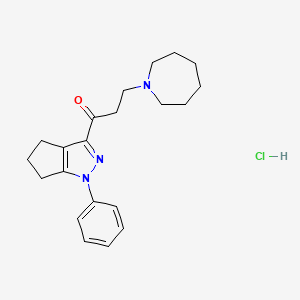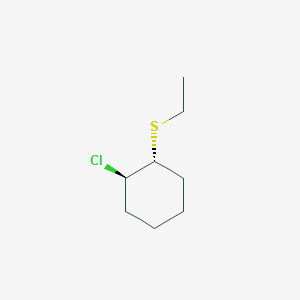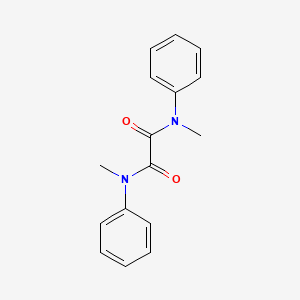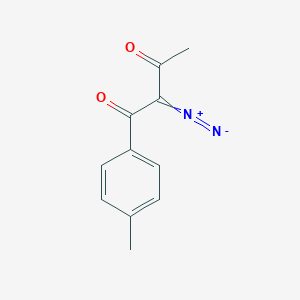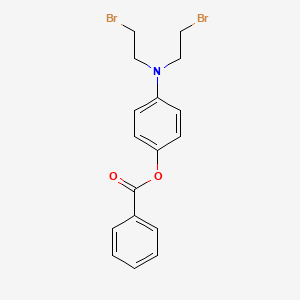
p-(Bis(2-bromoethyl)amino)phenol benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-(Bis(2-bromoethyl)amino)phenol benzoate: is a chemical compound known for its unique structure and properties. It is derived from phenol and contains two bromoethyl groups attached to an amino group, which is further esterified with benzoic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-bromoethyl)amino)phenol benzoate typically involves the following steps:
Preparation of p-(Bis(2-bromoethyl)amino)phenol: This intermediate is synthesized by reacting phenol with 2-bromoethylamine under controlled conditions.
Esterification with Benzoic Acid: The resulting p-(Bis(2-bromoethyl)amino)phenol is then esterified with benzoic acid in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
p-(Bis(2-bromoethyl)amino)phenol benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while the amino group can be reduced to form secondary or tertiary amines.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenols and amines.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Ester Hydrolysis: Benzoic acid and the corresponding alcohol.
科学的研究の応用
p-(Bis(2-bromoethyl)amino)phenol benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenol benzoate involves its interaction with various molecular targets:
類似化合物との比較
Similar Compounds
p-(Bis(2-chloroethyl)amino)phenol: Similar structure but with chlorine atoms instead of bromine.
p-(Bis(2-bromoethyl)amino)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
p-(Bis(2-bromoethyl)amino)phenol benzoate is unique due to its specific combination of bromoethyl groups and esterified phenol, which imparts distinct chemical and biological properties .
特性
CAS番号 |
22954-10-5 |
|---|---|
分子式 |
C17H17Br2NO2 |
分子量 |
427.1 g/mol |
IUPAC名 |
[4-[bis(2-bromoethyl)amino]phenyl] benzoate |
InChI |
InChI=1S/C17H17Br2NO2/c18-10-12-20(13-11-19)15-6-8-16(9-7-15)22-17(21)14-4-2-1-3-5-14/h1-9H,10-13H2 |
InChIキー |
SWPGGPQCAMUQDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
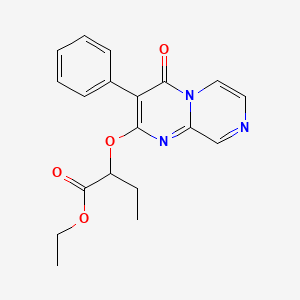
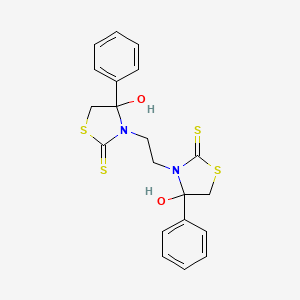
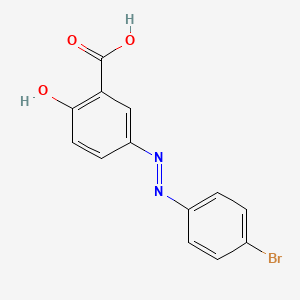
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
